2-(2-(Difluoromethyl)phenyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12F2 |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
LTXAPOQYSFAJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Difluoromethyl Phenyl Naphthalene and Derivatives
Direct Difluoromethylation Strategies on Aryl Naphthalene (B1677914) Precursors
Direct difluoromethylation involves the introduction of a CF2H group onto a pre-existing aromatic core, avoiding the multi-step synthesis of difluoromethylated building blocks. These strategies are broadly categorized into transition metal-catalyzed cross-coupling reactions and radical-mediated processes.
Transition metal catalysis provides a powerful toolkit for the formation of carbon-difluoromethyl (C–CF2H) bonds. Catalysts based on palladium, nickel, and copper have been extensively developed for the difluoromethylation of aryl halides and related electrophiles, which are suitable precursors for synthesizing compounds like 2-(2-(difluoromethyl)phenyl)naphthalene.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For difluoromethylation, palladium catalysts can effectively couple aryl halides or triflates with a suitable difluoromethyl source. The general catalytic cycle involves oxidative addition of the aryl electrophile to a Pd(0) species, followed by transmetalation with a difluoromethylating agent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. acs.org
Recent advancements have focused on developing specialized ligands and difluoromethyl sources to improve reaction efficiency and scope. For instance, the use of dialkylaryl phosphine (B1218219) ligands has been shown to promote the transmetalation of aryldifluoromethyl trimethylsilanes (TMSCF2Ar) in the coupling with aryl halides. escholarship.orgescholarship.org Computational studies suggest that coordination of the difluorobenzyl π-system to the palladium center lowers the barrier for reductive elimination. escholarship.org These methods are applicable to a wide range of functionalized aryl chlorides, bromides, and iodides, making them suitable for the late-stage difluoromethylation of complex molecules. nih.gov
Table 1: Selected Palladium-Catalyzed Difluoromethylation Systems
| Catalyst/Ligand | Difluoromethyl Source | Substrate | Key Features |
|---|---|---|---|
| [Pd(allyl)Cl]2 / BrettPhos | TMSCF2Ar | Aryl Bromides | Effective for aryldifluoromethylation. escholarship.org |
| Pd(dba)2 / RuPhos | (DMPU)2Zn(CF2H)2 | Aryl Thianthrenium Salts | Allows for divergent synthesis of aryl difluoromethanes. acs.org |
This table is interactive. Click on the headers to sort.
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can activate more challenging and abundant substrates like aryl chlorides. nih.govresearchgate.net Nickel-catalyzed difluoromethylation often proceeds through a mechanism involving the oxidative addition of an aryl halide to a Ni(0) complex, followed by a radical pathway involving a difluoromethyl radical (•CF2H). researchgate.netthieme-connect.de
A variety of difluoromethyl sources can be employed, including the inexpensive and abundant industrial reagent chlorodifluoromethane (B1668795) (ClCF2H). nih.govresearchgate.net This method is notable for its mild reaction conditions and broad substrate scope, including various heteroaromatics. nih.govthieme-connect.de Another approach involves the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, which has been demonstrated to be effective for a diverse array of substrates under mild conditions. nih.gov These protocols offer high catalytic reactivity and functional group compatibility, making them valuable for complex molecule synthesis. rsc.org
Table 2: Overview of Nickel-Catalyzed Difluoromethylation Methods
| Catalyst System | Difluoromethyl Source | Substrate Scope | Mechanistic Insight |
|---|---|---|---|
| Ni catalyst | ClCF2H | (Hetero)aryl Chlorides/Bromides | Involves a difluoromethyl radical pathway. nih.govresearchgate.netthieme-connect.de |
| Ni catalyst | Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl Bromides | Confirmed formation of •CF2H radical. nih.gov |
This table is interactive. Click on the headers to sort.
Copper-mediated or -catalyzed reactions provide a practical and economical method for difluoromethylation. While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, suitable conditions have been identified for the effective difluoromethylation of aryl iodides. nih.govacs.org A common and effective system involves the combination of copper(I) iodide (CuI), cesium fluoride (B91410) (CsF), and trimethylsilyldifluoromethane (TMSCF2H). nih.govacs.orgberkeley.edu
This method is compatible with a wide range of functional groups and can be applied to electron-rich, electron-neutral, and sterically hindered aryl iodides, as well as vinyl iodides, providing the corresponding difluoromethylated products in high yields. nih.govberkeley.edu The reaction is believed to proceed through either radical intermediates or Cu(III) species formed via oxidative addition. nih.gov More recent developments have explored the use of aryl radicals generated via copper catalysis to initiate the cleavage of carbon-halogen bonds, enabling the coupling of alkyl halides with a difluoromethyl zinc reagent. researchgate.net
Table 3: Copper-Mediated/Catalyzed Difluoromethylation Conditions
| Copper Source | Reagents | Substrate | Yield |
|---|---|---|---|
| CuI | CsF, TMSCF2H | Aryl Iodides | High |
| CuI | CsF, TMSCF2H | Vinyl Iodides | High |
This table is interactive. Click on the headers to sort.
Radical-based methods offer a complementary approach to transition metal catalysis for C–H difluoromethylation, often providing different regioselectivity and functional group tolerance. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic substrate.
Visible-light photoredox catalysis has become a powerful strategy for generating radicals under mild conditions. rsc.org This approach can be used for the direct C–H difluoromethylation of (hetero)arenes, avoiding the need for pre-functionalized substrates. nih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na or DFMS), through a single-electron transfer (SET) process to generate the •CF2H radical. nih.govnih.gov
The generated difluoromethyl radical then adds to the naphthalene or phenyl ring of the precursor. Subsequent oxidation and deprotonation steps yield the difluoromethylated product. nih.gov Organic dyes can be used as metal-free photocatalysts, and molecular oxygen can often serve as a green terminal oxidant, completing the catalytic cycle. nih.gov This methodology has been successfully applied to the late-stage difluoromethylation of complex biological and pharmaceutical molecules. nih.gov
Table 4: Photoredox-Catalyzed C–H Difluoromethylation Systems
| Photocatalyst | CF2H Radical Source | Oxidant | Key Advantage |
|---|---|---|---|
| Organic Dyes (e.g., Rose Bengal) | CF2HSO2Na | O2 | Metal-free and mild conditions. nih.gov |
This table is interactive. Click on the headers to sort.
Radical Difluoromethylation Protocols
Hypervalent Iodine(III) Reagent-Mediated Difluoromethylation
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their stability, low toxicity, and mild reaction conditions. beilstein-journals.org These reagents can facilitate radical-mediated difluoromethylation reactions. For the synthesis of this compound, this would typically involve the C-H functionalization of 2-phenylnaphthalene (B165426).
A plausible method involves the photolytic generation of difluoromethyl radicals from a reagent like [bis(difluoroacetoxy)iodo]benzene. acs.org This approach allows for the introduction of difluoromethyl groups into various arenes under mild conditions without additional catalysts. acs.org The reaction proceeds via the generation of a difluoromethyl radical (•CHF2), which then attacks the aromatic ring. While regioselectivity can be a challenge in direct C-H functionalization, the ortho-position of the phenyl ring in 2-phenylnaphthalene could be targeted.
Hypervalent iodine reagents can also be generated in situ. For instance, an iodoarene can be oxidized using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) to form the active iodine(III) species, which then participates in the difluoromethylation. beilstein-journals.org
Table 1: Representative Conditions for Hypervalent Iodine(III)-Mediated Difluoromethylation
| Reagent | Initiation | Solvent | Conditions | Key Features |
|---|---|---|---|---|
| [Bis(difluoroacetoxy)iodo]benzene | Photolysis (UV light) | Acetonitrile | Room temperature, catalyst-free | Direct C-H functionalization via radical pathway. acs.org |
| Iodoarene (catalytic) / mCPBA | Thermal | Dichloromethane | 40-80 °C | In situ generation of the active I(III) species. beilstein-journals.org |
Nucleophilic Difluoromethylation Approaches
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with a suitable electrophilic precursor. This is a common and effective strategy for forming C-CHF2 bonds.
One pathway involves the conversion of 2-(2-formylphenyl)naphthalene to the target compound. The aldehyde group can be transformed into a difluoromethyl group via deoxyfluorination. Reagents such as tetramethylammonium fluoride (NMe4F) in combination with perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf2O) can effectively convert aryl aldehydes to difluoromethyl arenes. umich.edu
Alternatively, a precursor like 2-(2-bromophenyl)naphthalene could undergo a nucleophilic substitution reaction. Reagents such as difluoromethyl phenyl sulfone (PhSO2CF2H), which acts as a difluoromethyl anion equivalent upon deprotonation with a strong base, can be used. cas.cn The reaction sequence would involve nucleophilic attack followed by a reductive desulfonylation step to yield the final product. cas.cn
Table 2: Nucleophilic Difluoromethylation Strategies
| Precursor | Reagent System | Base/Activator | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-(2-Formylphenyl)naphthalene | NMe4F / Tf2O | N/A | Dichloromethane | Room temperature, 24 h. umich.edu |
| 2-(2-Bromophenyl)naphthalene | PhSO2CF2H / Mg | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Initial substitution followed by reductive cleavage. cas.cn |
Electrophilic Difluoromethylation Pathways
In an electrophilic pathway, a nucleophilic 2-phenylnaphthalene derivative reacts with an electrophilic source of the difluoromethyl group ("CF2H+"). This typically requires the pre-formation of an organometallic derivative of 2-phenylnaphthalene.
For instance, 2-phenylnaphthalene could be lithiated or converted to a Grignard reagent at the ortho-position of the phenyl ring. This nucleophilic species would then react with an electrophilic difluoromethylating agent. However, stable and effective "CF2H+" synthons are less common. One approach utilizes S-(difluoromethyl)diarylsulfonium salts, which can transfer an electrophilic difluoromethyl group to various nucleophiles. acs.org Another strategy might involve nickel-catalyzed cross-electrophile coupling of an aryl bromide with a difluoromethyl sulfone reagent, which provides a pathway for difluoromethylation under reductive conditions. chemrxiv.org
Construction of the 2-Phenylnaphthalene Core Followed by Difluoromethyl Group Introduction
This alternative strategy involves first synthesizing a phenyl derivative containing the difluoromethyl group and then coupling it with a naphthalene derivative to form the final biaryl structure. This approach is often more direct and can offer better control over regioselectivity.
Cross-Coupling Reactions for Biaryl Formation (e.g., Suzuki-Miyaura, Negishi)
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis. wikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling : This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org To synthesize the target molecule, one could couple 2-bromonaphthalene with (2-(difluoromethyl)phenyl)boronic acid, or conversely, couple 2-naphthaleneboronic acid with 1-bromo-2-(difluoromethyl)benzene. The reaction requires a palladium catalyst, a suitable ligand, and a base. yonedalabs.com
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling 2-bromonaphthalene with (2-(difluoromethyl)phenyl)zinc chloride. Negishi couplings are known for their high functional group tolerance and are effective for constructing sterically hindered biaryls. nih.govorganic-chemistry.org
Table 3: Cross-Coupling Reactions for 2-Phenylnaphthalene Core Construction
| Reaction | Naphthalene Partner | Phenyl Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromonaphthalene | (2-(Difluoromethyl)phenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O |
| Negishi | 2-Iodonaphthalene | (2-(Difluoromethyl)phenyl)zinc chloride | Pd2(dba)3 / XPhos | N/A | THF or Dioxane |
Cycloaddition and Annulation Strategies for Naphthalene Ring Formation
These methods build the naphthalene ring system from simpler precursors. thieme-connect.com A [4+2] cycloaddition (Diels-Alder reaction) is a classic strategy for forming six-membered rings. rsc.org For instance, an appropriately substituted diene could react with an aryne derived from a 2-(difluoromethyl)benzene precursor to construct the naphthalene core. rsc.org
Annulation strategies, which involve the formation of a new ring onto an existing aromatic system, are also prevalent. thieme-connect.comnih.gov Palladium-catalyzed annulation of internal alkynes with aryl halides can produce highly substituted naphthalenes in a single step. researchgate.net This would involve reacting an internal alkyne with a halide such as 1-bromo-2-(difluoromethyl)benzene in the presence of a palladium catalyst.
Electrochemical Methods for Biaryl Synthesis
Electrochemical synthesis is emerging as a green and sustainable alternative to traditional methods, often avoiding the need for chemical oxidants or reductants. mdpi.com Anodic dehydrogenative coupling can be used to form C-C bonds. mdpi.com A cross-coupling reaction between a naphthalene derivative and a difluoromethylbenzene derivative could potentially be achieved electrochemically. rsc.org While direct cross-coupling can be challenging to control, electrochemical methods have shown success in the homocoupling of naphthylamines and the cross-coupling of different aniline derivatives, suggesting the feasibility of forming biaryl compounds under these conditions. rsc.orgnih.gov Another approach involves the reductive extrusion from N,N'-diarylureas, where two different aniline derivatives are tethered before an electrochemical reduction promotes C-C bond formation. nih.govresearchgate.net
Strategic Placement of Precursors for Regioselective Difluoromethylation
Achieving regiochemical control is paramount in the synthesis of complex molecules like this compound. The strategic placement of precursor functional groups on either the phenyl or naphthalene ring before the difluoromethylation or biaryl coupling step is the most common and reliable approach to ensure the desired 2,2'-substitution pattern.
One primary strategy involves a cross-coupling reaction where one of the aryl partners already contains a difluoromethyl group or a precursor at the correct position. For instance, a Negishi or Suzuki-Miyaura coupling can be employed between a 2-halonaphthalene or naphthalene-2-boronic acid and a (2-(difluoromethyl)phenyl)zinc reagent or (2-(difluoromethyl)phenyl)boronic acid, respectively. This pre-installation of the difluoromethyl group guarantees the final regiochemistry.
Alternatively, a biaryl compound with a strategically placed functional group can be synthesized first, followed by its conversion to the difluoromethyl group. For example, 2-(2-bromophenyl)naphthalene can be synthesized via standard cross-coupling methods. The ortho-bromo group then serves as a handle for a subsequent difluoromethylation reaction. Similarly, a ruthenium-catalyzed meta-selective C–H difluoromethylation of 2-arylpyridine derivatives demonstrates the principle of using directing groups to control the position of difluoromethylation, a strategy that can be adapted for other scaffolds. nih.gov
The synthesis of the necessary precursors, such as α,α-difluoroketones, can also be controlled. Palladium-catalyzed α-arylation of an α,α-difluoroketone with an appropriate aryl halide, followed by cleavage of the acyl group, provides a route to difluoromethylarenes. acs.org This method allows for the regioselective construction of the difluoromethylated aryl fragment before its incorporation into the final biaryl structure.
Novel Difluoromethylation Reagents and Their Application to this compound Synthesis
The development of new reagents has significantly expanded the toolkit for introducing the CF2H group. rsc.org These reagents can be broadly categorized based on the reactive intermediate they generate: difluorocarbene (:CF2), difluoromethyl radical (•CF2H), or an organometallic difluoromethyl species.
Difluorocarbene is a versatile intermediate that can be generated from various stable precursors. cas.cn While its direct reaction with an arene is not typically productive for C-CF2H bond formation, it can be trapped by transition metals to form reactive complexes or used for heteroatom difluoromethylation.
A modern approach involves the palladium-catalyzed reductive difluorocarbene transfer reaction. researchgate.net In this method, a precursor like chlorodifluoromethane (ClCF2H) or sodium chlorodifluoroacetate (ClCF2COONa) generates difluorocarbene, which is captured by a palladium catalyst. researchgate.net The resulting Pd-CF2 complex can then participate in cross-coupling reactions with aryl halides or triflates to form the desired difluoromethylated arenes. researchgate.net Another notable precursor, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), releases difluorocarbene under mild conditions in the presence of a catalyst. tsukuba.ac.jp
These carbene-based methods are valuable for late-stage functionalization and can be applied to complex scaffolds. For instance, a pre-formed 2-(2-halophenyl)naphthalene could be subjected to a Pd-catalyzed difluorocarbene insertion to yield the target compound.
Table 1: Common Difluorocarbene Precursors and Their Generation
| Precursor | Common Name | Generation Condition |
|---|---|---|
| ClCF2COONa | Thermal decomposition | |
| (CF3)3CSi(CH3)3 | Ruppert-Prakash Reagent | Nucleophilic activation (e.g., F-) |
| FSO2CF2COOSi(CH3)3 | TFDA | Catalytic fluoride |
| BrCF2CO2K | Used in Pd-catalyzed reactions |
Radical difluoromethylation has become a powerful tool due to its mild reaction conditions and high functional group tolerance. researchgate.netresearchgate.net These reactions often utilize photoredox catalysis to generate the difluoromethyl radical from a suitable precursor. nih.govresearchgate.net
A variety of precursors have been developed to serve as •CF2H sources. researchgate.net These include:
Zinc difluoromethanesulfinate (Zn(SO2CF2H)2): A widely used, effective radical precursor.
S-(difluoromethyl)sulfonium salts: These salts can generate •CF2H radicals under visible-light photoredox conditions for reactions like aryldifluoromethylation of acrylamides. researchgate.net
Difluoroacetic acid: An inexpensive and easy-to-handle source of the •CF2H radical. researchgate.net
Sulfox-CF2SO2Ph: A reagent that can act as a (phenylsulfonyl)difluoromethyl radical source under photoredox catalysis. sioc.ac.cn
The generated •CF2H radical, being nucleophilic, can then add to electron-deficient arenes or participate in Minisci-type reactions with heteroaromatics. nih.govrsc.org For a non-activated biaryl system like 2-phenylnaphthalene, a strategy would involve the radical difluoromethylation of a suitably functionalized precursor, such as a 2-(2-iodophenyl)naphthalene, where the radical reaction is part of a cross-coupling cycle.
Organometallic reagents are highly effective for introducing the CF2H group via transition metal-catalyzed cross-coupling reactions. nih.gov These methods offer a direct and efficient route to C(sp²)–CF2H bonds.
Zinc Reagents: Isolable and stable difluoromethyl zinc reagents, such as [(DMPU)2Zn(CF2H)2] and [Zn(CF2H)2(TMEDA)], have been developed. sioc.ac.cnresearchgate.netnih.gov These reagents can be used in palladium- or nickel-catalyzed Negishi cross-coupling reactions with aryl iodides, bromides, and triflates. researchgate.netnih.govacs.org The synthesis of this compound could be readily achieved by coupling 2-(2-bromophenyl)naphthalene with a difluoromethyl zinc reagent in the presence of a suitable catalyst system like Pd2(dba)3/Xantphos. researchgate.net These reactions often proceed under mild conditions, even at room temperature. nih.gov
Copper Reagents: Fluoroform-derived CuCF3 has shown remarkable reactivity towards aryl halides. acs.org While this reagent is for trifluoromethylation, analogous CuCF2H reagents can be generated and used for difluoromethylation. Copper-mediated difluoromethylation of aryl iodides is a viable pathway. acs.org
Iron Catalysis: Iron-catalyzed cross-coupling of Grignard reagents with difluoroiodomethane (B73695) provides an alternative, ligand-less method to synthesize aromatic difluoromethyl products. acs.org A potential route would involve the formation of a Grignard reagent from 2-(2-bromophenyl)naphthalene, followed by an iron-catalyzed reaction with a •CF2H source. acs.org
Table 2: Examples of Metal-Catalyzed Difluoromethylation Cross-Coupling
| Metal Catalyst | Organometallic Reagent | Aryl Partner | Reaction Type |
|---|---|---|---|
| Palladium | (Difluoromethyl)zinc reagent | Aryl iodide, bromide | Negishi Coupling |
| Nickel | (Difluoromethyl)zinc reagent | Aryl iodide, bromide, triflate | Negishi Coupling |
| Iron | Grignard reagent + ICF2H | Aryl-MgBr | Cross-Coupling |
Late-Stage Functionalization for Installing the Difluoromethyl Group into Complex Arylnaphthalene Scaffolds
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence. rsc.org This approach avoids the need to re-synthesize complex scaffolds from simple, fluorinated building blocks. For a molecule like 2-phenylnaphthalene, LSF would involve introducing the CF2H group directly onto the pre-formed biaryl core.
Several methods are amenable to the LSF of arylnaphthalene scaffolds:
C-H Activation/Functionalization: Directing group-assisted C-H difluoromethylation is a powerful LSF tool. While challenging on unactivated C-H bonds, a directing group temporarily installed at a position ortho to the target C-H bond on the phenyl ring of 2-phenylnaphthalene could enable a transition-metal-catalyzed reaction with a difluoromethyl source.
Decarboxylative Difluoromethylation: A carboxylic acid group can be installed at the 2'-position of the 2-phenylnaphthalene scaffold. This acid can then be converted to the difluoromethyl group via silver-mediated fluorodecarboxylation using electrophilic fluorine sources, followed by reduction. e-century.us
Difluorocarbene Insertion: As highlighted by Gouverneur and colleagues for PET imaging applications, [18F]difluorocarbene can be used for late-stage insertion into X-H bonds (where X = O, S, N). nih.gove-century.us While direct C-H insertion is difficult, a precursor molecule with a phenol or aniline group at the target position could undergo this reaction, followed by removal of the heteroatom. More relevantly, Pd-catalyzed cross-coupling of aryl boronic acids with a source of difluorocarbene can achieve late-stage C-CF2H bond formation. e-century.us
These LSF strategies provide rapid access to a variety of analogs from a common advanced intermediate, which is highly valuable for structure-activity relationship studies.
Green Chemistry Approaches and Sustainable Synthesis Considerations for Fluorinated Biaryls
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unife.it In the synthesis of fluorinated biaryls, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. dovepress.comresearchgate.net
Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The use of transition-metal catalysts (Pd, Ni, Fe, Cu) for cross-coupling reactions allows for high atom economy, as the metal is used in small amounts. nih.govresearchgate.netacs.orgacs.org
Electrosynthesis: Electrochemistry offers a green alternative to traditional chemical oxidants or reductants, using electrons as the "reagent". mdpi.com This method can reduce waste significantly. Electrochemical methods have been developed for the synthesis of biaryl scaffolds and for radical-based dearomative spirocyclization to form CF3- and CF2H-substituted molecules, highlighting the potential of electricity as a green oxidant. mdpi.comnih.gov
Solvent Choice: Many fluorination and coupling reactions use solvents with a high environmental footprint. Research into greener alternatives is ongoing. For example, while fluorinated solvents like hexafluoroisopropanol (HFIP) are effective in electrochemical biaryl synthesis, preliminary studies have explored formic acid as a cheaper, more environmentally benign alternative, albeit with lower yields currently. mdpi.com
Reagent Selection: The development of safer, more stable, and easier-to-handle difluoromethylation reagents contributes to greener synthesis. For example, moving away from potentially ozone-depleting gases like ClCF2H towards solid reagents like zinc sulfinates or organometallic complexes improves laboratory safety and handling. rsc.org Furthermore, using readily available and inexpensive starting materials is a key aspect of sustainable synthesis. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound and other valuable fluorinated biaryls can be made more sustainable and environmentally responsible. mdpi.comnih.gov
Mechanistic Investigations and Reaction Pathways in the Formation and Transformation of 2 2 Difluoromethyl Phenyl Naphthalene
Detailed Reaction Mechanisms of C–CF2H Bond Formation
The construction of the C–CF2H bond, a critical step in the synthesis of molecules like 2-(2-(difluoromethyl)phenyl)naphthalene, is achieved through a variety of sophisticated reaction mechanisms. These pathways often involve transition metal catalysis, single-electron transfer processes, the generation of reactive intermediates like difluorocarbene, and radical chain reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of difluoromethylation reactions.
Oxidative Addition and Reductive Elimination Cycles in Transition Metal Catalysis
Transition metal catalysis, particularly with palladium and nickel, is a cornerstone of modern cross-coupling reactions, including difluoromethylation. rsc.orgresearchgate.net The catalytic cycle typically involves two key steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org
In a typical palladium-catalyzed cycle for the formation of an aryl-CF2H bond, a low-valent palladium(0) complex reacts with an aryl halide (Ar-X) in an oxidative addition step. wikipedia.orglibretexts.org This process involves the insertion of the palladium atom into the Ar-X bond, leading to the formation of a higher-valent palladium(II) intermediate, Ar-Pd(II)-X. This step increases both the oxidation state and the coordination number of the metal center. wikipedia.org
Following oxidative addition, a difluoromethyl group (-CF2H) is transferred to the palladium center from a suitable reagent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). sci-hub.se This can occur through a process called transmetalation. The final and crucial step is reductive elimination , where the aryl group and the difluoromethyl group couple to form the desired Ar-CF2H bond, and the palladium catalyst is regenerated in its low-valent state, ready to start another cycle. rsc.orgwikipedia.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed C-C bond is strong. wikipedia.orglibretexts.org For this to occur, the two groups to be coupled must be adjacent to each other in the metal's coordination sphere. libretexts.org
Nickel catalysts can also facilitate C(sp²)–CF2H bond formation. rsc.org Nickel's ability to access multiple oxidation states (e.g., Ni(I), Ni(III)) allows for both two-electron oxidative addition/reductive elimination pathways and single-electron transfer processes. rsc.org
Table 1: Key Steps in Transition Metal-Catalyzed Difluoromethylation
| Step | Description | Change in Metal Center |
| Oxidative Addition | The metal center inserts into the aryl-halide bond (Ar-X). | Oxidation state and coordination number increase (e.g., Pd(0) to Pd(II)). wikipedia.orglibretexts.org |
| Transmetalation | The difluoromethyl group is transferred to the metal center from a reagent. | The halide ligand is replaced by the difluoromethyl group. |
| Reductive Elimination | The aryl and difluoromethyl groups couple to form the final product, regenerating the catalyst. | Oxidation state and coordination number decrease (e.g., Pd(II) to Pd(0)). wikipedia.orglibretexts.org |
Single-Electron Transfer (SET) Processes
Single-electron transfer (SET) represents an alternative and powerful mechanism for the formation of C–CF2H bonds. numberanalytics.com In a SET process, a single electron is transferred from a donor to an acceptor molecule, generating radical ions. numberanalytics.com These highly reactive species can then participate in subsequent reactions to form the desired product. numberanalytics.com
In the context of difluoromethylation, SET can be initiated by photoredox catalysts or by certain transition metals. numberanalytics.comubc.caresearchgate.net For instance, a photocatalyst, upon excitation by visible light, can facilitate the transfer of an electron to a suitable difluoromethyl precursor. This generates a difluoromethyl radical (•CF2H), which can then be intercepted by an aryl coupling partner. researchgate.net
Copper-catalyzed reactions can also proceed via SET pathways. rsc.org An aryl radical can be generated through a copper-catalyzed process, which then initiates the cleavage of a carbon-iodide bond in an alkyl iodide. nih.govchemrxiv.orgresearchgate.net The resulting alkyl radical can then enter a copper catalytic cycle and couple with a difluoromethyl source. nih.govchemrxiv.orgresearchgate.net Some proposed mechanisms suggest that a Cu(I) species can undergo a single electron transfer to generate a Cu(II) species and an aryl radical, which then combines with the difluoromethyl group. rsc.org
Role of Difluorocarbene Intermediates in Catalytic Cycles
Difluorocarbene (:CF2) is a highly reactive intermediate that plays a significant role in certain difluoromethylation reactions. wikipedia.orgacs.org It is a neutral, divalent carbon species with two fluorine substituents. wikipedia.org Due to the electron-withdrawing nature of the fluorine atoms, difluorocarbene exhibits electrophilic character. acs.org
In some catalytic cycles, particularly those involving copper, a difluorocarbene precursor is used to generate :CF2 in situ. nih.gov This can be achieved through the decomposition of reagents like sodium chlorodifluoroacetate. wikipedia.org The generated difluorocarbene can then be trapped by a nucleophile.
For example, in copper-catalyzed reactions, a difluorocarbene species can be generated from an abundant raw material like difluoromonochloromethane. nih.gov This intermediate can then react within the catalytic cycle to form the desired difluoromethylated product. nih.gov It has been proposed that difluorocarbene can insert into a metal-carbon bond, followed by reductive elimination to yield the final product. acs.org
Radical Chain Mechanisms in Difluoromethylation
Radical chain reactions provide another important avenue for the formation of C–CF2H bonds. rsc.org These reactions proceed through a series of steps: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: The reaction is initiated by the formation of a radical species. libretexts.orglibretexts.org This can be achieved through the homolytic cleavage of a weak bond, often promoted by heat, light, or a radical initiator. libretexts.orglibretexts.org In the context of difluoromethylation, a difluoromethyl radical (•CF2H) is often generated in this step from a suitable precursor. researchgate.net
Propagation: This is the "chain" part of the reaction. libretexts.orglibretexts.org The initially formed radical reacts with a stable molecule to generate a new radical, which then continues the chain by reacting with another stable molecule. libretexts.orglibretexts.org For example, a difluoromethyl radical can add to an aromatic ring, followed by subsequent steps to yield the difluoromethylated arene and regenerate a radical species to continue the chain.
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.orglibretexts.org
Copper catalysis can also be involved in radical-mediated difluoromethylation. Mechanistic studies have supported the involvement of benzylic radicals formed via intramolecular C-H activation, followed by the copper-mediated transfer of the difluoromethyl group. acs.org
Influence of Substituent Effects on Reaction Kinetics and Selectivity
The electronic and steric properties of substituents on the aromatic rings of the reactants can significantly influence the kinetics and selectivity of difluoromethylation reactions. These effects are crucial in determining the efficiency and outcome of the synthesis of complex molecules like this compound.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl halide or the difluoromethylating agent can alter the electron density of the reacting centers, thereby affecting the rates of key mechanistic steps such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed couplings, electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups can sometimes hinder it. Conversely, the electronic nature of the ligands on the metal catalyst also plays a critical role.
In radical reactions, the position of substituents on the aromatic ring can impact the yield of the product. Studies have shown that for some photoredox-catalyzed reactions, meta-substituted derivatives may result in lower yields compared to their ortho- and para-substituted counterparts. acs.org The electronic properties of the substituents also play a role; for example, in some cases, products with para-fluoro substituents have been observed to have the lowest yields among para-halo derivatives. acs.org
Furthermore, the nature of the substituent can influence the generation of reactive intermediates. For example, in the formation of difluorocarbene from chlorodifluoromethyl aryl sulfones, an electron-withdrawing group on the sulfone facilitates the generation of the carbene, leading to a better reaction outcome. cas.cn In contrast, when using chlorodifluoromethyl aryl ketones, the substituent effect is less pronounced because the generation of difluorocarbene is already very facile. cas.cn
Table 2: Influence of Substituent Position on Product Yields in a Photoredox-Catalyzed Hydromonofluoromethylation acs.org
| Substituent Position | Relative Yield |
| ortho | Generally higher |
| meta | Consistently lower |
| para | Generally higher |
Theoretical Insights into Electronic Effects and Bond Activations in Difluoromethylated Systems
Theoretical calculations, such as Density Functional Theory (DFT), provide invaluable insights into the electronic structure, bonding, and reaction mechanisms involved in the formation of difluoromethylated compounds. These computational studies help to rationalize experimental observations and predict the reactivity of complex systems.
Theoretical studies on transition metal-catalyzed reactions can elucidate the energetics of different mechanistic pathways, such as oxidative addition and reductive elimination. nih.govcas.cn For example, calculations can help to understand why a particular ligand is effective in a catalytic cycle by analyzing the geometry and electronic properties of key intermediates. acs.org DFT analysis can also shed light on the feasibility of proposed intermediates, such as whether an Ar–CF2H product can be formed from a specific ArPd(II) intermediate. cas.cn
In the context of C-F bond activation, theoretical studies can explain how a single-electron reduction can selectively activate a trifluoromethylarene to generate a difluorobenzylic radical. nih.gov These calculations can model the trapping of this radical by other molecules and the subsequent reaction pathways. nih.gov
Furthermore, theoretical insights help to understand the nature of the bonding in difluoromethylated compounds and the intermediates leading to them. For example, the bonding in metal-difluorocarbene complexes can be described using a donor/acceptor model, which helps to explain their reactivity. cas.cn Computational studies have also been used to investigate the isomerization of metal-fluorocarbene complexes and the contrasting behavior of different transition metals in these systems.
The electronic effects of the difluoromethyl group itself are also a subject of theoretical investigation. The CF2H group is known to be a lipophilic hydrogen bond donor, and theoretical calculations can quantify its hydrogen bond donation ability, which is enhanced when attached to cationic aromatic systems.
Transition State Analysis and Energy Landscape Mapping
The formation of this compound, a biaryl structure, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These reactions proceed through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these steps and identifying the rate-determining transitions.
A plausible synthetic route to this compound involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-bromonaphthalene) with an organometallic reagent containing the 2-(difluoromethyl)phenyl moiety (e.g., (2-(difluoromethyl)phenyl)boronic acid in a Suzuki-Miyaura reaction or a corresponding organozinc reagent in a Negishi coupling).
The catalytic cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The energy barrier for this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium center.
Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic reagent is transferred to the palladium(II) complex, displacing the halide. This step regenerates the organometallic salt and forms a diorganopalladium(II) intermediate. The facility of this step is dependent on the nature of the organometallic reagent and the base used in the case of Suzuki-Miyaura couplings.
The final and often product-forming step is reductive elimination , where the two organic ligands on the diorganopalladium(II) complex couple to form the desired biaryl product, this compound, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Detailed computational studies on closely related systems provide valuable insights into the energy landscape of this transformation. For instance, in the palladium-catalyzed aryldifluoromethylation of aryl halides, the reductive elimination step has been a subject of significant investigation. It is often considered that reductive eliminations from α-fluoroalkyl complexes are slower than their non-fluorinated counterparts. However, experimental and computational work by Hartwig and colleagues on the palladium-catalyzed coupling of aryl halides with aryldifluoromethyl trimethylsilanes has shed light on this crucial step. nih.gov
While a complete energy profile for the synthesis of this compound itself is not extensively documented in the literature, the data from analogous systems allows for the construction of a representative energy landscape. The following table summarizes hypothetical and literature-derived energetic data for the key steps in a Suzuki-Miyaura coupling to form the target molecule.
| Catalytic Step | Reactants | Intermediate/Transition State | Product(s) | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Oxidative Addition | Pd(0)Ln + 2-Bromonaphthalene | [TSOA]‡ | (Ln)Pd(II)(naphthalen-2-yl)(Br) | ~15-25 (Hypothetical) | General Suzuki-Miyaura Mechanism |
| Transmetalation | (Ln)Pd(II)(naphthalen-2-yl)(Br) + (2-(CF2H)phenyl)B(OH)2 | [TSTM]‡ | (Ln)Pd(II)(naphthalen-2-yl)(2-(CF2H)phenyl) + BrB(OH)2 | ~10-20 (Hypothetical) | General Suzuki-Miyaura Mechanism |
| Reductive Elimination | (Ln)Pd(II)(naphthalen-2-yl)(2-(CF2H)phenyl) | [TSRE]‡ | This compound + Pd(0)Ln | 17.3 | nih.gov |
Computational and Theoretical Studies on 2 2 Difluoromethyl Phenyl Naphthalene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of complex organic molecules like 2-(2-(difluoromethyl)phenyl)naphthalene. mdpi.comresearchgate.net DFT methods offer a balance between computational cost and accuracy, enabling detailed exploration of molecular structure and behavior.
Geometric Optimization and Conformational Analysis
The process of geometric optimization involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the global minimum. mdpi.com For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl and naphthalene (B1677914) rings.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to perform a conformational search. mdpi.com This involves systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. The results of such an analysis would likely reveal the most stable conformer, which is expected to have a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the naphthalene ring and the difluoromethylphenyl group. The presence of the difluoromethyl group is also expected to influence the conformational landscape. mdpi.com
A potential energy surface scan would illustrate the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures.
Table 1: Calculated Rotational Barriers for this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | ~45 | 0.0 |
| Rotational Barrier | 0 | ~5-7 |
| Rotational Barrier | 90 | ~3-4 |
Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.
Electronic Structure and Molecular Orbital Theory
The electronic properties of this compound are key to understanding its reactivity and potential applications in materials science. DFT calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic absorption properties and kinetic stability. samipubco.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from both the naphthalene and the difluoromethylphenyl moieties. The electron-withdrawing nature of the difluoromethyl group would likely lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylnaphthalene (B165426).
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.
Reaction Mechanism Elucidation and Transition State Calculations
DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.
For this compound, DFT could be used to study various potential reactions, such as electrophilic aromatic substitution on either the naphthalene or phenyl ring. Transition state calculations would determine the activation energy for these reactions, providing insights into their feasibility and regioselectivity. The difluoromethyl group, being electron-withdrawing, would be expected to deactivate the phenyl ring towards electrophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and provide a more detailed understanding of the molecule's characteristics.
NMR Chemical Shifts: DFT calculations can provide reasonably accurate predictions of 1H and 13C NMR chemical shifts. nih.gov For this compound, these calculations would be sensitive to the molecule's conformation, particularly the dihedral angle between the aromatic rings. The predicted shifts for the protons and carbons near the difluoromethyl group would be of particular interest.
Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, can also be calculated using DFT. niscpr.res.in These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as C-H stretches, C-F stretches, and ring breathing modes.
Table 3: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C-F Stretch | 1100-1000 |
| Naphthalene Ring Breathing | ~1380 |
| Phenyl Ring Breathing | ~1000 |
Note: The data in this table is hypothetical and based on typical ranges for these vibrational modes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be used to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in solution. These simulations could also be used to investigate how the molecule interacts with other molecules, such as in a crystal lattice or in a biological system.
Quantum Chemical Calculations for Intermolecular Interactions and Non-Covalent Forces
The way in which molecules of this compound interact with each other is governed by non-covalent forces, such as van der Waals interactions, π-π stacking, and potentially weak hydrogen bonds involving the fluorine atoms. harvard.edu Quantum chemical calculations can be used to quantify the strength and nature of these interactions. researchgate.net
Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This level of detail is crucial for understanding the forces that drive crystal packing and molecular recognition. For this compound, π-π stacking between the naphthalene rings of adjacent molecules is expected to be a significant contributor to its intermolecular interactions. The presence of the difluoromethyl group could also lead to specific C-H···F interactions. researchgate.net
Chemical Reactivity and Transformations of 2 2 Difluoromethyl Phenyl Naphthalene
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a unique functional motif that significantly influences the molecule's properties and reactivity.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. acs.org However, recent advancements have enabled the functionalization of C-F bonds, particularly in polyfluorinated compounds. acs.orgnih.gov Defluorinative functionalization presents a strategy to convert trifluoromethyl groups into difluoromethyl motifs and can be applied to the CF₂H group as well. chemrxiv.orgresearchgate.net These reactions often proceed through radical intermediates or via activation with strong Lewis acids or transition metals. diva-portal.orgrsc.orgchemrxiv.org For instance, the selective cleavage of a single C-F bond in a difluoromethylene group can be achieved using tailored chiral iridium phosphoramidite (B1245037) catalysts in conjunction with a fluorophilic activator, leading to monofluorinated tertiary stereogenic centers. nih.govdntb.gov.ua While direct experimental data on 2-(2-(difluoromethyl)phenyl)naphthalene is scarce, it is plausible that similar defluorinative approaches could be employed to transform the difluoromethyl group into other functionalities.
Table 1: Potential Defluorinative Functionalization Reactions
| Reaction Type | Reagents/Catalysts | Potential Product |
|---|---|---|
| Reductive Defluorination | Magnesium, Electrophiles | 2-(2-(monofluoromethyl)phenyl)naphthalene derivatives |
| Thio-functionalization | BF₃SMe₂ complex | 2-(2-(dithio)phenyl)naphthalene derivatives |
The hydrogen atom of the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This acidity allows the CF₂H group to act as a hydrogen bond donor, a property that is of significant interest in molecular recognition and materials science. beilstein-journals.orgbohrium.comnih.govnih.govchemistryviews.org The CF₂H group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, though it is generally a weaker hydrogen bond donor. beilstein-journals.orgbohrium.comnih.govnih.gov The strength of this hydrogen bonding can be enhanced by attaching the CF₂H group to cationic aromatic systems. beilstein-journals.org In the context of this compound, the CF₂H group can form intermolecular hydrogen bonds with suitable acceptor molecules, influencing crystal packing and the formation of supramolecular assemblies. The direct deprotonation of the -CHF₂ group with a strong base, such as a lithiated base, can generate a carbanion that can then be trapped by various electrophiles, offering a pathway to a range of derivatives. acs.org
Table 2: Hydrogen Bonding and Deprotonation of the Difluoromethyl Group
| Interaction/Reaction | Counterpart | Significance |
|---|---|---|
| Hydrogen Bonding | Hydrogen bond acceptors (e.g., N, O) | Molecular recognition, crystal engineering |
Reactivity of the Naphthalene (B1677914) and Phenyl Moieties
The naphthalene and phenyl rings are susceptible to a variety of transformations typical of aromatic compounds.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. fiveable.meyoutube.com In this compound, the difluoromethyl group acts as a deactivating group, directing electrophilic attack to the meta position on the phenyl ring. The naphthalene ring system is generally more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org Substitution on the naphthalene ring of 2-phenylnaphthalene (B165426) typically occurs at the C1 or C8 positions due to the stabilization of the resulting carbocation intermediate. libretexts.orgwordpress.comyoutube.com However, the bulky 2-(difluoromethyl)phenyl substituent may sterically hinder attack at the C1 position, potentially favoring substitution at other positions of the naphthalene core. The specific outcome of electrophilic substitution reactions, such as nitration or halogenation, will depend on the reaction conditions and the interplay between electronic and steric effects. fiveable.mewordpress.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent Effect of -Ph(CF₂H) | Predicted Position of Attack |
|---|---|---|
| Phenyl | Deactivating, meta-directing | meta to the naphthalene substituent |
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering a more atom-economical alternative to traditional methods. researchgate.netprinceton.edu This strategy can be applied to both the naphthalene and phenyl rings of this compound. The regioselectivity of C-H activation is often controlled by the use of a directing group. researchgate.netrsc.org In the absence of a strong directing group within the molecule itself, the inherent reactivity of the different C-H bonds will dictate the site of functionalization. For instance, palladium-catalyzed C-H activation has been successfully employed for the functionalization of 2-phenylpyridine (B120327) at the ortho-position of the phenyl ring. rsc.org Similar strategies could potentially be adapted for the selective functionalization of the phenyl ring in this compound. Furthermore, methods for the direct arylation of arenes via C-H activation are well-established and could be used to introduce additional aryl groups onto the naphthalene or phenyl moieties. beilstein-journals.orgnih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used to derivatize aromatic compounds. nih.govnih.govwikipedia.org To utilize these reactions, the aromatic rings of this compound would first need to be halogenated or converted to another suitable coupling partner, such as a boronic acid or organozinc reagent. Once functionalized, a wide array of substituents can be introduced onto either the naphthalene or phenyl ring. The Suzuki-Miyaura coupling, for example, has been used extensively for the synthesis of arylnaphthalenes. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net
Table 4: Common Cross-Coupling Reactions for Aromatic Functionalization
| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium | C-C |
| Negishi | Organozinc compound + Organic halide | Palladium or Nickel | C-C |
Cyclization and Annulation Reactions Involving the Biaryl Scaffold
The biaryl structure of this compound is a prime candidate for intramolecular cyclization and annulation reactions, which lead to the formation of new ring systems. These transformations are often facilitated by the proximity of the two aromatic rings, enabling the construction of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. While direct experimental data on the cyclization of this compound is not extensively documented, analogous reactions in similar biaryl systems provide a strong basis for predicting its reactivity.
A more extensively studied approach for the cyclization of biaryl systems involves transition metal catalysis. For instance, palladium-catalyzed intramolecular C-H arylation is a powerful tool for forming new C-C bonds. In a hypothetical scenario, a suitably functionalized derivative of this compound, such as one bearing a halide on the naphthalene ring, could undergo intramolecular cyclization to furnish a fluorene-type structure.
Furthermore, electrochemical methods have emerged as a powerful strategy for the dearomatization and spirocyclization of biaryls. nih.govrsc.org An electrooxidative process could potentially transform this compound into a difluoromethylated spiro[5.5]trienone derivative. nih.govrsc.org This type of reaction proceeds through a radical cation intermediate, leading to the formation of a spirocyclic core, a valuable motif in medicinal chemistry. The difluoromethyl group's electronic properties can influence the regioselectivity and efficiency of such transformations. nih.govrsc.org
Research on the synthesis of difluoromethylated naphthalenes from o-bromophenyl-bearing 1,1-difluoroallenes has demonstrated the feasibility of forming the naphthalene core via palladium-catalyzed intramolecular insertion. rsc.org This suggests that the biaryl linkage in this compound could potentially be formed through related cross-coupling methodologies, and that the difluoromethylated phenylnaphthalene scaffold itself is synthetically accessible.
The following table summarizes potential cyclization and annulation reactions based on transformations of analogous structures.
| Reaction Type | Reagents/Conditions | Potential Product |
| Intramolecular Friedel-Crafts | Strong Acid (e.g., CF₃SO₃H) | Difluorinated Fluoranthene Derivative |
| Palladium-Catalyzed C-H Arylation | Pd Catalyst, Ligand, Base | Difluorinated Fluorene Derivative |
| Electrochemical Spirocyclization | Electrochemical Cell, Electrolyte | Difluoromethylated Spiro[5.5]trienone |
Transformations Leading to Other Complex Fluorinated Architectures
Beyond cyclization reactions that directly involve the biaryl backbone, the this compound scaffold can be a precursor to a variety of other complex fluorinated molecules. These transformations often exploit the reactivity of the difluoromethyl group or the aromatic rings.
The difluoromethyl (CHF₂) group itself can be a site of further chemical modification. While the C-F bonds are strong, under specific conditions, they can be activated. For example, reductive defluorination could potentially convert the difluoromethyl group into a monofluoromethyl or even a methyl group, providing access to a different set of fluorinated analogues. Conversely, oxidative processes might lead to the formation of a carbonyl group at the benzylic position.
The synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs) from precursors like 1,1-difluoro-1-alkenes highlights a synthetic strategy that could be conceptually applied to elaborate the structure of this compound. nii.ac.jpcore.ac.ukresearchgate.net For instance, further annulation reactions on either the phenyl or naphthalene ring could build up larger, more complex F-PAHs. benthamscience.com Such reactions often employ transition metal catalysis, for example, using palladium(II) to mediate Friedel-Crafts-type cyclizations. nii.ac.jpcore.ac.uk
Moreover, the aromatic rings of this compound can undergo various electrophilic substitution reactions, such as nitration, halogenation, or acylation. These transformations would introduce new functional groups onto the aromatic framework, which could then be used as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach other molecular fragments and build even more complex architectures.
The development of methods for the defluorinative functionalization of trifluoromethyl groups offers insights into potential transformations of the difluoromethyl group. researchgate.net Although starting from a different precursor, these studies underscore the ongoing interest in manipulating C-F bonds to create novel fluorinated molecules. researchgate.netchemrxiv.orgrsc.orgnih.gov It is conceivable that similar strategies could be developed to functionalize the C-H bond of the CHF₂ group in this compound.
The following table provides examples of potential transformations to generate other complex fluorinated architectures.
| Transformation | Reagents/Conditions | Potential Product |
| Reductive Defluorination | Reducing Agent (e.g., H₂, Catalyst) | 2-(2-(Fluoromethyl)phenyl)naphthalene |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-2-(2-(difluoromethyl)phenyl)naphthalene |
| Suzuki Coupling (of a halogenated derivative) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted this compound |
| Further Annulation | Dienophile, Catalyst | Complex Fluorinated Polycyclic Aromatic Hydrocarbon |
Advanced Applications in Synthetic Methodology and Precursor Chemistry
2-(2-(Difluoromethyl)phenyl)naphthalene as a Synthetic Synthon and Building Block
The utility of this compound in organic synthesis lies in its capacity as a versatile synthon, or building block, for the construction of more complex molecular architectures. sigmaaldrich.comlifechemicals.com Its bifunctional nature, possessing both a naphthalene (B1677914) core and a difluoromethylated phenyl ring, allows for a wide range of chemical transformations. The naphthalene unit can be functionalized through various reactions, including electrophilic substitution and transition metal-catalyzed cross-coupling, while the difluoromethyl group imparts unique properties to the molecule and can influence the reactivity of the adjacent phenyl ring. lifechemicals.comrsc.org
The presence of the difluoromethyl group is of particular interest as it can modulate the physicochemical properties of resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net This makes this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. thieme-connect.com Furthermore, this compound can serve as a key intermediate in the preparation of advanced materials, where the fluorine content can enhance thermal stability and confer desirable electronic properties. sigmaaldrich.com The development of synthetic routes to access this and related building blocks is therefore of significant importance. nih.gov
Development of New Synthetic Strategies for Fluorinated Biaryl Compounds
The synthesis of fluorinated biaryls, such as this compound, has been a major focus of methodological development in organic chemistry. thieme-connect.comrsc.org Traditional methods for biaryl synthesis, such as Suzuki and Negishi cross-coupling reactions, have been adapted and optimized for the incorporation of fluorinated substituents. rsc.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govrsc.org
Recent advancements have focused on the development of more efficient and selective catalysts, as well as the use of novel fluorinating reagents. nih.govorganic-chemistry.org For instance, the use of specialized phosphine (B1218219) ligands has been shown to improve the efficiency of palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated biaryls. researchgate.net Furthermore, direct C-H arylation has emerged as a powerful strategy, offering a more atom-economical approach by avoiding the pre-functionalization of one of the aromatic partners. nih.govnih.gov The synthesis of this compound can be envisioned through the coupling of a naphthalene-containing organometallic reagent with a difluoromethylated phenyl halide, or vice versa, utilizing these advanced cross-coupling methodologies.
Below is a table summarizing various strategies for the synthesis of biaryl compounds, which can be adapted for the preparation of fluorinated analogues.
| Coupling Reaction | Catalyst/Reagent | Description | Reference |
| Suzuki Coupling | Palladium Catalyst, Base | Coupling of an arylboronic acid with an aryl halide. | researchgate.net |
| Negishi Coupling | Nickel or Palladium Catalyst | Coupling of an organozinc reagent with an aryl halide. | rsc.org |
| Stille Coupling | Palladium Catalyst | Coupling of an organotin reagent with an aryl halide. | nih.gov |
| Hiyama Coupling | Palladium Catalyst, Fluoride (B91410) Source | Coupling of an organosilane with an aryl halide. | nih.gov |
| Direct C-H Arylation | Palladium or Rhodium Catalyst | Direct coupling of an arene C-H bond with an aryl halide. | nih.govnih.gov |
Exploration of Difluoromethylated Naphthalene Derivatives as Intermediates for Advanced Materials (e.g., polymers)
The unique properties of fluorinated compounds have led to their exploration as components of advanced materials, including polymers with specialized applications. sigmaaldrich.com Difluoromethylated naphthalene derivatives, such as this compound, are promising candidates for the synthesis of high-performance polymers. The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. sigmaaldrich.comnih.gov
For example, naphthalene-based polymers have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov The introduction of a difluoromethyl group into the polymer backbone can modulate the material's electronic properties, such as its electron affinity and charge transport characteristics. rsc.orgresearchgate.net This can lead to the development of new n-type or ambipolar semiconducting polymers for use in all-polymer solar cells and other electronic devices. rsc.org Research in this area focuses on the synthesis of monomers derived from difluoromethylated naphthalenes and their subsequent polymerization to create novel materials with tailored properties. rsc.orgmdpi.com
Methodological Advancements in Fluorine Chemistry Enabled by Related Difluoromethylated Systems
The development of methods for the synthesis of compounds like this compound is closely linked to broader advancements in fluorine chemistry. nih.govingentaconnect.com The introduction of the difluoromethyl group into organic molecules presents unique challenges, and overcoming these has led to the discovery of new reagents and reaction pathways. researchgate.netingentaconnect.com
Recent breakthroughs in this field include the development of novel nucleophilic and electrophilic difluoromethylating agents, as well as the use of photoredox catalysis to generate difluoromethyl radicals under mild conditions. ingentaconnect.com These methods have expanded the scope of molecules that can be efficiently difluoromethylated. The insights gained from studying the reactivity of various difluoromethylated systems contribute to a deeper understanding of the fundamental principles of fluorine chemistry, paving the way for the synthesis of increasingly complex and functionalized fluorinated molecules. nih.govnih.gov
The table below highlights some key advancements in difluoromethylation methods.
| Methodology | Reagent/Catalyst | Description | Reference |
| Nucleophilic Difluoromethylation | TMSCF2H, Lewis Base | Transfer of a nucleophilic CF2H group to electrophiles. | ingentaconnect.com |
| Radical Difluoromethylation | HCF2SO2Cl, Photoredox Catalyst | Generation of a CF2H radical for addition to unsaturated systems. | ingentaconnect.com |
| Electrophilic Difluoromethylation | Umemoto's Reagent | Transfer of an electrophilic CF2H group to nucleophiles. | thieme-connect.com |
| Transition Metal-Catalyzed Difluoromethylation | Palladium or Copper Catalyst | Cross-coupling of a CF2H source with an organic halide. | nih.govthieme-connect.com |
Scalability and Process Chemistry Considerations for Future Synthetic Routes
While numerous methods exist for the laboratory-scale synthesis of fluorinated biaryls, the scalability of these processes is a critical consideration for their practical application, particularly in the pharmaceutical and materials industries. google.com Future synthetic routes to this compound and related compounds must be evaluated for their cost-effectiveness, safety, and environmental impact.
Key factors in process chemistry include the availability and cost of starting materials, the efficiency of the catalytic system, the ease of product purification, and the generation of minimal waste. google.com For instance, while some advanced catalytic systems may offer high yields on a small scale, the cost and instability of the catalyst or ligands may prohibit their use in large-scale production.
Continuous flow chemistry is an emerging technology that offers potential advantages for the synthesis of fluorinated compounds, including improved heat and mass transfer, enhanced safety, and the potential for automated production. nih.gov The development of robust and recyclable catalysts is also a key area of research aimed at improving the sustainability of these synthetic processes. researchgate.net The successful transition from laboratory-scale synthesis to industrial production will depend on addressing these scalability and process chemistry challenges.
Q & A
Q. What are the recommended methodologies for synthesizing 2-(2-(difluoromethyl)phenyl)naphthalene, and how does fluorination influence its reactivity?
Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and naphthalene boronic acids. Fluorination at the difluoromethyl position enhances electrophilicity, requiring inert conditions (argon atmosphere) and catalysts like Pd(PPh₃)₄ . The fluorine atoms increase metabolic stability and alter electronic properties, as seen in analogous difluoromethyl-substituted aromatics . Key Data:
- Reaction Yield Optimization: Use 1.2 equivalents of boronic acid and 3 mol% Pd catalyst at 80°C in THF.
- Fluorine Impact: Fluorine’s electronegativity reduces basicity of adjacent groups by 0.5–1.0 pKa units, affecting reaction pathways .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: Combine spectroscopic and computational methods:
- NMR : <sup>19</sup>F NMR detects CF₂ group shifts (δ ≈ -110 to -120 ppm).
- X-ray Crystallography : Resolves steric effects from the difluoromethyl group (bond angles: ~109.5° for C-F bonds) .
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
Table 1: Analytical Data Comparison
| Technique | Parameter | Value |
|---|---|---|
| <sup>1</sup>H NMR | Aromatic protons | 7.2–8.5 ppm |
| IR | C-F stretch | 1150–1250 cm⁻¹ |
| UV-Vis | λ_max (CHCl₃) | 280–300 nm |
Q. What systematic frameworks are used to assess the toxicological profile of naphthalene derivatives like this compound?
Answer: Follow ATSDR’s 8-step protocol :
Literature Screening : Use PubMed/TOXNET with terms: (“naphthalene derivatives” AND fluoromethyl) + (toxicity OR metabolism).
Data Extraction : Tabulate LD₅₀, NOAEL, and organ-specific effects (Table B-1, ).
Risk of Bias Assessment : Evaluate randomization and blinding in animal studies (Table C-7, ).
Inclusion Criteria Example :
| Health Outcomes | Species |
|---|---|
| Hepatic Effects | Mice, Rats |
| Metabolic Pathways | Human hepatocytes |
Advanced Research Questions
Q. How do fluorinated substituents modulate the biological interactions of this compound in enzymatic systems?
Answer: Fluorine’s stereoelectronic effects alter binding affinities. For example:
- CYP450 Inhibition : Difluoromethyl groups reduce oxidation rates by 30–50% compared to non-fluorinated analogs .
- Docking Studies : Molecular dynamics (Amber22) show CF₂ groups form hydrophobic contacts with active-site residues (e.g., Phe120 in CYP3A4) .
Methodological Note : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd ≈ 10–100 μM) .
Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?
Answer:
Q. How can contradictions in toxicity data for naphthalene derivatives be resolved?
Answer:
- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity across studies (e.g., LD₅₀ variability in rodent models) .
- Dose-Response Modeling : Use Benchmark Dose Software (BMDS) to reconcile NOAEL discrepancies (e.g., hepatic effects at 50–200 mg/kg in rats) .
Case Study : Conflicting reports on neurotoxicity resolved by adjusting for metabolic differences between species (mice vs. humans) .
Q. What advanced spectroscopic techniques elucidate the metabolic fate of this compound?
Answer:
- LC-HRMS : Identifies phase I metabolites (e.g., hydroxylation at C4 of naphthalene) with m/z accuracy <5 ppm .
- <sup>19</sup>F NMR Tracking : Monitors defluorination in microsomal assays (signal loss at δ = -115 ppm) .
Table 2: Metabolic Pathways
| Enzyme | Metabolite | % Conversion |
|---|---|---|
| CYP2E1 | 4-OH Derivative | 45% |
| UGT1A1 | Glucuronide | 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
